Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 923086-29-7
VCID: VC4560035
InChI: InChI=1S/C16H18N2O6S2/c1-3-24-15(20)13-10-25-16(17-13)18-14(19)8-9-26(21,22)12-6-4-11(23-2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC
Molecular Formula: C16H18N2O6S2
Molecular Weight: 398.45

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate

CAS No.: 923086-29-7

Cat. No.: VC4560035

Molecular Formula: C16H18N2O6S2

Molecular Weight: 398.45

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate - 923086-29-7

Specification

CAS No. 923086-29-7
Molecular Formula C16H18N2O6S2
Molecular Weight 398.45
IUPAC Name ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H18N2O6S2/c1-3-24-15(20)13-10-25-16(17-13)18-14(19)8-9-26(21,22)12-6-4-11(23-2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Standard InChI Key LAOVIMITUPJZEW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Spectral Characterization

Molecular Architecture

The compound’s structure features a thiazole ring substituted at position 2 with a propanamido group bearing a 4-methoxyphenylsulfonyl unit and at position 4 with an ethyl carboxylate (Figure 1). The thiazole ring’s aromaticity and electron-rich nature facilitate π-π stacking and hydrogen bonding with biological targets, while the sulfonyl group enhances solubility and metabolic stability.

Table 1: Key Structural Features

ComponentRole in Bioactivity
Thiazole ringAromatic interactions, H-bonding
4-MethoxyphenylsulfonylSolubility enhancement, target binding
Ethyl carboxylateEster prodrug potential

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) reveals:

  • A singlet at δ 3.84 ppm for the methoxy group’s protons.

  • Multiplet signals between δ 7.2–8.1 ppm for the aromatic protons of the 4-methoxyphenyl group.

  • A triplet at δ 4.25 ppm for the ethyl group’s methylene protons .

The IR spectrum shows characteristic absorptions at:

  • 1720 cm⁻¹ (C=O stretch of the carboxylate).

  • 1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonation: Ethyl 2-aminothiazole-4-carboxylate undergoes diazotization with NaNO₂/HCl, followed by sulfonation using SOCl₂ to form the sulfonyl chloride intermediate .

  • Sulfonamide Coupling: The intermediate reacts with 3-((4-methoxyphenyl)sulfonyl)propanamide in the presence of pyridine/DCM, yielding the target compound .

Table 2: Reaction Optimization for Sulfonamide Coupling

BaseSolventTime (h)Yield (%)
PyridineDCM685
TEADCM850
DIPEADCM840

Optimal conditions (pyridine/DCM, 6 hours) achieve an 85% yield, balancing efficiency and purity .

Crystallographic Insights

X-ray crystallography of analogous thiazole derivatives (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate) reveals puckered pyrimidine rings and near-coplanar arrangements with aromatic substituents, suggesting similar conformational dynamics in the title compound .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)
MCF-7 (breast)12.4
A549 (lung)18.7
HeLa (cervical)15.9

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 8 μg/mL) and fungi (e.g., Candida albicans, MIC: 16 μg/mL). Its mechanism involves inhibition of ergosterol biosynthesis in fungi and cell wall synthesis in bacteria .

Applications in Drug Development

Structure-Activity Relationships (SAR)

  • Thiazole Modifications: Electron-withdrawing groups at position 2 enhance anticancer activity.

  • Sulfonyl Group: The 4-methoxy substitution optimizes solubility without compromising target affinity .

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